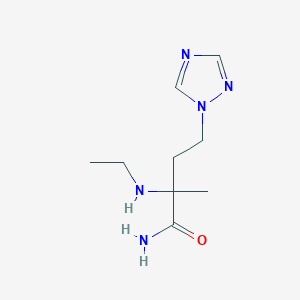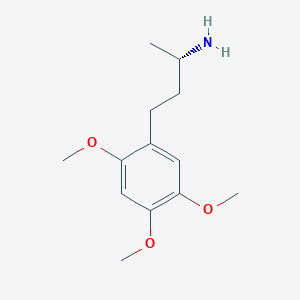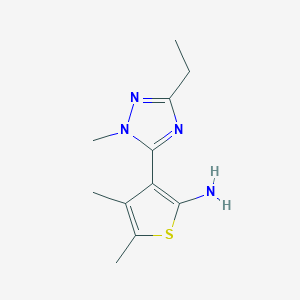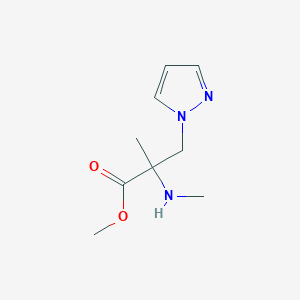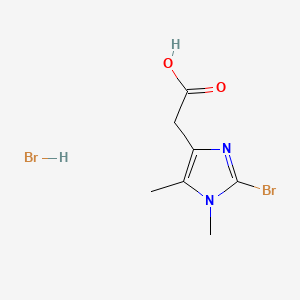
2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)aceticacidhydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)aceticacidhydrobromide is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom and two methyl groups attached to the imidazole ring, along with an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)aceticacidhydrobromide typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)aceticacidhydrobromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the imidazole ring or the acetic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide can be employed.
Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted imidazole derivatives.
Scientific Research Applications
2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)aceticacidhydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Mechanism of Action
The mechanism of action of 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)aceticacidhydrobromide involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The acetic acid moiety may also contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-methyl-1H-imidazole: This compound is similar in structure but lacks the acetic acid moiety and one of the methyl groups.
1,3-Diazole:
Uniqueness
The uniqueness of 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)aceticacidhydrobromide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the acetic acid moiety makes it particularly useful in various applications, distinguishing it from other imidazole derivatives .
Properties
Molecular Formula |
C7H10Br2N2O2 |
|---|---|
Molecular Weight |
313.97 g/mol |
IUPAC Name |
2-(2-bromo-1,5-dimethylimidazol-4-yl)acetic acid;hydrobromide |
InChI |
InChI=1S/C7H9BrN2O2.BrH/c1-4-5(3-6(11)12)9-7(8)10(4)2;/h3H2,1-2H3,(H,11,12);1H |
InChI Key |
NPAVQJDPUAIFIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1C)Br)CC(=O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


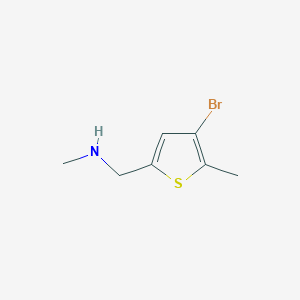
![2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride](/img/structure/B13541165.png)
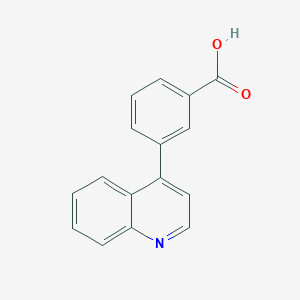
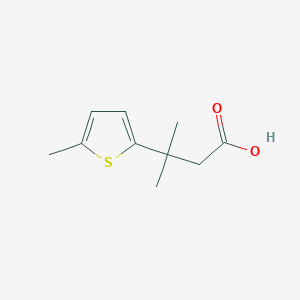
![3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid](/img/structure/B13541181.png)
![2-(1-Hydroxy-2-methylpropan-2-yl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13541182.png)
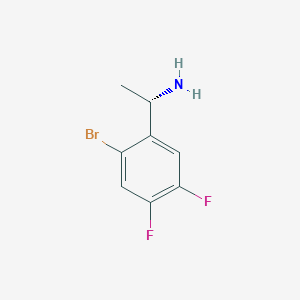
![(1,1-Difluorospiro[2.4]heptan-5-yl)methanamine](/img/structure/B13541192.png)
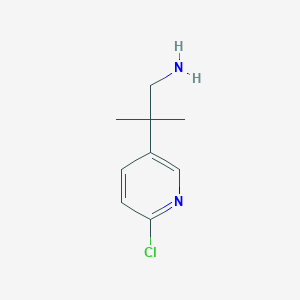
![1-{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanamine](/img/structure/B13541195.png)
